1-(6-Chloro-5-methylpyridin-3-yl)ethanone
Overview
Description
1-(6-Chloro-5-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 5-methylpyridin-3-yl ethanone. The reaction typically employs reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(6-Chloro-5-methylpyridin-3-yl)acetic acid.
Reduction: 1-(6-Chloro-5-methylpyridin-3-yl)ethanol.
Substitution: 1-(6-Methoxy-5-methylpyridin-3-yl)ethanone.
Scientific Research Applications
1-(6-Chloro-5-methylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methylpyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethanone groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 1-(6-Chloro-5-methylpyridin-2-yl)ethanone
- 1-(6-Chloro-5-methylpyridin-4-yl)ethanone
- 1-(6-Chloro-3-methylpyridin-5-yl)ethanone
Comparison: 1-(6-Chloro-5-methylpyridin-3-yl)ethanone is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZOYOBQZZFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856993 | |
Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256791-13-5 | |
Record name | 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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